molecular formula C9H13N3O3 B13510651 Ethyl (4-methoxypyrimidin-2-yl)glycinate

Ethyl (4-methoxypyrimidin-2-yl)glycinate

Cat. No.: B13510651
M. Wt: 211.22 g/mol
InChI Key: BCYWXPRBICASCP-UHFFFAOYSA-N
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Description

Ethyl (4-methoxypyrimidin-2-yl)glycinate is a heterocyclic glycinate derivative featuring a pyrimidine ring substituted with a methoxy group at the 4-position and an ethyl glycinate moiety at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules and the glycinate group's versatility in further functionalization. The methoxy group enhances electron density on the pyrimidine ring, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate

InChI

InChI=1S/C9H13N3O3/c1-3-15-8(13)6-11-9-10-5-4-7(12-9)14-2/h4-5H,3,6H2,1-2H3,(H,10,11,12)

InChI Key

BCYWXPRBICASCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=CC(=N1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate typically involves the reaction of 4-methoxypyrimidine-2-amine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrimidine attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Methoxy vs. 4-Chloro Pyrimidine Derivatives :
    Ethyl (4-chlorophenyl)glycinate (CAS 2521-89-3) contains a chloro substituent, which is electron-withdrawing. This reduces the pyrimidine ring's electron density, making it less reactive toward nucleophilic aromatic substitution compared to the methoxy-substituted analog . For example, nucleophilic substitution of 2-chloropyrimidine with ethyl glycinate chlorohydrate was slow and led to side reactions, whereas methoxy groups may facilitate smoother substitutions .

  • Methoxy vs. Thietanyloxy Groups: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () contains a sulfur-based thietanyloxy group.

Functional Group Comparisons

  • Cyanomethyl vs. Methoxypyrimidinyl: Ethyl (cyanomethyl)glycinate (CAS 76753-44-1) features a nitrile group, a strong electron-withdrawing substituent. This contrasts with the electron-donating methoxy group, leading to differences in stability and reactivity. Nitriles may participate in click chemistry, whereas methoxy groups are more inert under such conditions .

Nucleophilic Substitution Efficiency

  • Ethyl (4-methoxypyrimidin-2-yl)glycinate likely forms via nucleophilic substitution on a 2-chloro-4-methoxypyrimidine precursor. This contrasts with ethyl N-[bis(methylthio)methylene]glycinate (), which uses thiourea derivatives and requires harsh reagents like Bredereck’s reagent .

Reductive Alkylation vs. Direct Substitution

  • Ethyl N-[(2-Boc-amino)ethyl]glycinate () is synthesized via reductive alkylation using Boc-ethylenediamine and ethyl glyoxylate. This method avoids the need for aromatic substitution, highlighting divergent strategies for glycinate functionalization .

Physical and Chemical Properties

Solubility and Lipophilicity

  • Methoxy vs. Perfluoroalkyl Groups :
    Perfluorinated analogs like Ethyl N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate (CAS 1869-77-8) exhibit extreme lipophilicity due to fluorine’s hydrophobicity. In contrast, the methoxy group in this compound balances solubility and membrane permeability .

Thermal Stability

  • Ethyl (4-chlorophenyl)glycinate is stable under recommended storage conditions (), while compounds with labile groups like cyanomethyl may degrade under heat or light .

Medicinal Chemistry

  • The methoxypyrimidine scaffold is common in kinase inhibitors. This compound could serve as a precursor for such molecules, whereas Ethyl (4-chlorophenyl)glycinate () is explored as a glycine derivative in signaling pathways .

Material Science

  • Fluorinated glycinate derivatives () are used in surfactants and coatings due to their chemical resistance. The methoxy analog may find niche roles in less demanding environments .

Data Tables

Table 1: Key Properties of Selected Glycinate Derivatives

Compound Name Substituent Reactivity Profile Key Application Reference ID
This compound 4-OCH₃, 2-glycinate Moderate nucleophilic substitution Drug precursors
Ethyl N-(4-chlorophenyl)glycinate 4-Cl, glycinate Low reactivity, stable Biochemical studies
Ethyl (cyanomethyl)glycinate Cyanomethyl High reactivity (nitrile chemistry) Click chemistry
Ethyl N-[(2-Boc-amino)ethyl]glycinate Boc-protected amine Reductive alkylation Peptide nucleic acids

Q & A

Basic: What are the common synthetic routes for preparing ethyl (4-methoxypyrimidin-2-yl)glycinate?

Methodological Answer:
Ethyl glycinate derivatives are typically synthesized via coupling reactions between ethyl glycinate and aromatic/heteroaromatic moieties. For analogous compounds like ethyl (1-methyl-1H-pyrazol-4-yl)glycinate, coupling is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds . For pyrimidine-containing analogs, a nucleophilic substitution or condensation reaction may be employed. For example, 3-formylchromone reacts with ethyl glycinate under acidic conditions (e.g., p-toluenesulfonic acid) to yield heterocyclic derivatives . Optimization of solvent (e.g., toluene or DMF) and catalyst choice is critical to minimize side products like pyrroles or pyridines .

Advanced: How can reaction conditions be optimized to suppress tautomerization during the synthesis of this compound?

Methodological Answer:
Tautomerization in pyrimidine derivatives can lead to structural ambiguity. To mitigate this:

  • Temperature Control: Reflux in aprotic solvents (e.g., DMF) at controlled temperatures (80–100°C) avoids excessive thermal rearrangements .
  • Acid Catalysis: Use mild acids (e.g., TsOH) to stabilize intermediates without promoting tautomerization .
  • Protecting Groups: Introduce temporary protecting groups (e.g., Boc) on the glycinate amine to prevent unwanted ring-opening or tautomerization .
    Post-synthesis, confirm product integrity via 1^1H/13^{13}C NMR, focusing on pyrimidine proton shifts (δ 8.0–8.5 ppm for H-2 and H-6) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR identifies the ethyl ester (triplet at δ 1.2–1.4 ppm for CH3_3, quartet at δ 4.1–4.3 ppm for CH2_2) and pyrimidine protons (δ 6.5–8.5 ppm) .
  • HPLC: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) resolves impurities and quantifies purity (>95%) .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]+^+) and fragments (e.g., loss of ethoxy group at m/z 45) .

Advanced: How can stereochemical outcomes be controlled in derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries: Use enantiomerically pure ethyl glycinate precursors (e.g., L/D-proline derivatives) to induce asymmetry .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-phosphoric acids) during coupling to favor R/S configurations .
  • Crystallography: Single-crystal X-ray diffraction (e.g., as in ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate) validates stereochemistry and detects racemization .

Basic: What biological targets are plausible for this compound based on structural analogs?

Methodological Answer:
Pyrimidine-glycinate hybrids often target kinases or enzymes. For example:

  • Kinase Inhibition: Analogous compounds (e.g., pyrazole-glycinates) inhibit c-Met kinase by binding to the ATP pocket via H-bonding (pyrimidine N1 and glycinate carbonyl) .
  • Enzyme Modulation: The 4-methoxy group may enhance lipid solubility, facilitating interaction with cytochrome P450 isoforms (CYP3A4/2D6). Test via fluorometric assays using recombinant enzymes .

Advanced: How can researchers resolve contradictory activity data in enzyme inhibition studies?

Methodological Answer:

  • Assay Validation: Ensure consistent substrate concentrations (e.g., ATP at 10 µM for kinase assays) and controls (e.g., staurosporine for c-Met) .
  • Solubility Adjustments: Use co-solvents (≤1% DMSO) to prevent aggregation artifacts .
  • Structural Analysis: Compare docking simulations (e.g., AutoDock Vina) with crystallographic data to identify binding pose discrepancies .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Hydrolysis Prevention: Store at -20°C in anhydrous DMSO or ethanol to protect the ester group from moisture .
  • Light Sensitivity: Amber vials prevent photodegradation of the methoxypyrimidine moiety .
  • Purity Monitoring: Regular HPLC checks detect decomposition (e.g., glycine byproduct at retention time ~2.5 min) .

Advanced: How can computational methods predict the metabolic fate of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (~1.5) and CYP450 metabolism sites (e.g., demethylation at 4-OCH3_3) .
  • Metabolite Simulation: Schrödinger’s MetaSite models phase I/II metabolites (e.g., glucuronidation of the glycinate carboxyl) .
  • Docking Studies: Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores .

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